molecular formula C16H13FO3 B7776617 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate

2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate

Cat. No.: B7776617
M. Wt: 272.27 g/mol
InChI Key: ZIJHVKKCEZRWFW-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate is a keto ester compound of interest in organic and medicinal chemistry research. This compound belongs to the class of phenacyl benzoates, which are recognized as useful organic building blocks and versatile intermediates in the synthesis of more complex natural products and heterocyclic compounds . Keto esters like this one are extensively used as key synthons in agrochemical, pharmaceutical, and dyestuff industries . The molecular structure incorporates both a keto carbonyl and an ester functional group, which provides reactive sites for further chemical modifications. While specific biological data for this exact compound may be limited, related phenacyl benzoate derivatives have been studied for their role as photosensitive protecting groups, which can be cleaved under completely neutral and mild conditions, offering utility in multi-step synthetic routes . This product is intended for research applications as a chemical intermediate or building block in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-11-2-4-12(5-3-11)15(18)10-20-16(19)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJHVKKCEZRWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Methylphenyl 2 Oxoethyl 4 Fluorobenzoate

Esterification Approaches for Constructing the 4-Fluorobenzoate (B1226621) Moiety

This strategy focuses on forming the ester bond as a key step, using either a direct reaction between the carboxylic acid and an alcohol precursor or by activating the carboxylic acid.

Direct Esterification of 4-Fluorobenzoic Acid with 2-Hydroxy-1-(4-methylphenyl)ethanone Precursors

A plausible synthetic route is the direct esterification of 4-fluorobenzoic acid with the α-hydroxy ketone, 2-hydroxy-1-(4-methylphenyl)ethanone. This reaction, analogous to the classic Fischer-Speier esterification, typically requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the hydroxyl group of the keto-alcohol.

The synthesis of the required precursor, 2-hydroxy-1-(4-methylphenyl)ethanone, can be achieved through methods such as the α-hydroxylation of 4'-methylacetophenone.

Exploration of Catalytic Systems and Reaction Conditions for Optimized Keto-Ester Formation

The efficiency of direct esterification is highly dependent on the chosen catalytic system and reaction conditions. The goal is to maximize the yield of the desired keto-ester while minimizing side reactions. Various catalysts, including mineral acids, organic acids, and solid-supported catalysts, can be employed.

Key considerations for optimizing this transformation include:

Catalyst Choice : Strong protic acids like sulfuric acid (H₂SO₄) are traditionally used. researchgate.net Lewis acids or solid acid catalysts can offer advantages in terms of milder conditions and easier separation.

Solvent : An inert solvent capable of azeotropically removing water, such as toluene, is often used to drive the equilibrium towards the product.

Temperature : The reaction is typically performed under reflux conditions to facilitate the removal of water and increase the reaction rate.

The table below summarizes potential catalytic systems applicable to this esterification.

Interactive Data Table: Catalytic Systems for Direct Esterification

Catalyst System Solvent Temperature (°C) Key Advantages
Sulfuric Acid (H₂SO₄) Toluene 110-120 (Reflux) Low cost, effective
p-Toluenesulfonic acid Toluene 110-120 (Reflux) Solid, easier to handle than H₂SO₄
Borate-Sulfuric Acid Complex None (Melt) or Solvent 75-285 Effective for direct phenol (B47542) esterification, adaptable

Synthesis of the 2-(4-Methylphenyl)-2-oxoethyl Synthon

An alternative and often more common strategy involves preparing a reactive version of the 2-(4-Methylphenyl)-2-oxoethyl group, which can then be coupled with the carboxylate of 4-fluorobenzoic acid.

Preparation of 2-Bromo-1-(4-methylphenyl)ethanone as a Pivotal Intermediate

The most widely utilized method for synthesizing phenacyl esters involves the reaction of a carboxylate salt with a phenacyl halide. In this context, 2-bromo-1-(4-methylphenyl)ethanone is a crucial intermediate. nist.gov

The synthesis proceeds in two main steps:

α-Bromination of 4'-Methylacetophenone : The starting material, 4'-methylacetophenone, is selectively brominated at the α-carbon. hmdb.ca This is typically achieved using brominating agents like N-bromosuccinimide (NBS) with a catalytic amount of an acid like p-toluenesulfonic acid, or by using copper(II) bromide. guidechem.com

Nucleophilic Substitution : The resulting 2-bromo-1-(4-methylphenyl)ethanone is a potent electrophile. guidechem.com It readily undergoes an Sₙ2 reaction with the carboxylate anion of 4-fluorobenzoic acid. The carboxylate is typically generated in situ by reacting 4-fluorobenzoic acid with a non-nucleophilic base such as potassium carbonate or triethylamine (B128534). This reaction is analogous to the Williamson ether synthesis. byjus.comlumenlearning.comlibretexts.org

The reaction conditions for the final esterification step can be optimized for yield and purity.

Interactive Data Table: Reaction Conditions for Esterification via Bromo-Intermediate

Base Solvent Temperature (°C) Reaction Time (hours) Typical Yield
Triethylamine (TEA) DMF Room Temp 1-8 Good-Excellent
Potassium Carbonate (K₂CO₃) Acetonitrile 50-80 (Reflux) 2-12 Good-Excellent

Strategic Functional Group Interconversions and Selective Transformations on the Methylphenyl Moiety

The 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate molecule possesses several sites amenable to further chemical modification, allowing for the synthesis of derivatives. Key transformations can be performed on the methylphenyl moiety, often before the final esterification step to avoid potential side reactions with the ester group.

Oxidation of the Methyl Group : The benzylic methyl group can be oxidized to other functional groups. For instance, oxidation with potassium permanganate (B83412) (KMnO₄) under controlled conditions could yield a carboxylic acid, while milder reagents might produce an aldehyde.

Halogenation of the Methyl Group : Radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can convert the methyl group to a bromomethyl group, providing a handle for further nucleophilic substitution reactions.

Electrophilic Aromatic Substitution : The aromatic ring of the methylphenyl group is activated by the electron-donating methyl group, directing electrophilic substitution (e.g., nitration, sulfonation, halogenation) primarily to the ortho position relative to the methyl group.

Development of Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign or "green" methodologies. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free Synthesis : One sustainable approach is to conduct reactions without a solvent, often by grinding the solid reactants together (mechanochemistry). nih.gov For the synthesis of the target keto-ester, grinding 4-fluorobenzoic acid, 2-bromo-1-(4-methylphenyl)ethanone, and a solid base like potassium carbonate could potentially yield the product with minimal waste.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govdergipark.org.trmdpi.com It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. nih.gov The esterification step, whether direct or via the bromo-intermediate, is a prime candidate for microwave-assisted synthesis.

Use of Greener Solvents : Replacing hazardous solvents like DMF with more environmentally friendly alternatives such as ethanol, water, or ionic liquids can significantly improve the sustainability of the synthesis.

Interactive Data Table: Comparison of Conventional vs. Sustainable Methods

Method Energy Source Solvent Reaction Time Key Advantages
Conventional Reflux Oil Bath / Heating Mantle Toluene, DMF, Acetonitrile Hours Well-established, predictable
Microwave Irradiation Microwaves Ethanol, Water, or Solvent-free Minutes Rapid, high yields, energy efficient
Mechanochemistry (Grinding) Mechanical Force Solvent-free Minutes to Hours Minimal waste, simple setup

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methylphenyl 2 Oxoethyl 4 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Connectivity and Structure Determination

NMR spectroscopy serves as the cornerstone for determining the precise structure of 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate (B1226621). By analyzing one-dimensional (¹H and ¹³C) and two-dimensional spectra, the complete atomic connectivity and chemical environment of each nucleus can be mapped out.

The ¹H NMR spectrum provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum of 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate is characterized by distinct signals corresponding to the 4-methylphenyl, methylene (B1212753), and 4-fluorobenzoyl moieties.

The aromatic region of the spectrum displays signals for two separate para-substituted benzene (B151609) rings. The protons on the 4-methylphenyl ring appear as two doublets, consistent with an AA'BB' spin system typical of para-substitution. A sharp singlet in the upfield region is assigned to the methyl group protons. A key singlet, integrating to two protons, is observed for the methylene (-OCH₂-) group, indicating its isolation from any adjacent protons. The protons of the 4-fluorobenzoate ring also present as a complex multiplet system due to both proton-proton and proton-fluorine couplings.

Detailed assignments based on chemical shifts (δ) and coupling constants (J) are presented below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (4-fluorobenzoate)~ 8.15ddJ_HH ≈ 8.8, J_HF ≈ 5.5
Ar-H (4-methylphenyl)~ 7.89dJ ≈ 8.2
Ar-H (4-methylphenyl)~ 7.32dJ ≈ 8.0
Ar-H (4-fluorobenzoate)~ 7.20tJ_HH ≈ J_HF ≈ 8.8
-OCH₂-~ 5.60s-
-CH₃~ 2.45s-

Note: Data are predicted based on analysis of structurally similar compounds. Actual experimental values may vary slightly.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for this compound is distinguished by the presence of two carbonyl carbon signals at low field, corresponding to the ketone and ester functional groups. nih.gov The carbon attached to the fluorine atom exhibits a characteristically large one-bond carbon-fluorine coupling constant (¹J_CF).

The assignments for each carbon resonance are detailed in the following table.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ketone)~ 191.5
C-F (4-fluorobenzoate)~ 166.0 (d, ¹J_CF ≈ 255 Hz)
C=O (Ester)~ 164.8
C-CH₃ (4-methylphenyl)~ 145.2
C_quat (4-methylphenyl)~ 131.8
Ar-CH (4-fluorobenzoate)~ 132.6 (d, ³J_CF ≈ 9.5 Hz)
C_quat (4-fluorobenzoate)~ 126.3 (d, ⁴J_CF ≈ 3.0 Hz)
Ar-CH (4-methylphenyl)~ 129.7
Ar-CH (4-methylphenyl)~ 128.0
Ar-CH (4-fluorobenzoate)~ 116.0 (d, ²J_CF ≈ 22.0 Hz)
-OCH₂-~ 66.8
-CH₃~ 21.9

Note: Data are predicted based on analysis of structurally similar compounds. nih.govchemicalbook.comchemicalbook.com Actual experimental values may vary slightly.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this molecule, COSY would show correlations between the coupled aromatic protons within the 4-methylphenyl ring and within the 4-fluorobenzoate ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the direct assignment of carbon signals for all protonated carbons, such as the methyl, methylene, and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between different molecular fragments by detecting longer-range (two- and three-bond) ¹H-¹³C correlations. sdsu.edu Key HMBC correlations for this compound would include:

A correlation from the methylene protons (-OCH₂-) to both the ketonic carbonyl carbon and the ester carbonyl carbon, unequivocally linking the central ester functional group to the two aromatic moieties.

Correlations from the aromatic protons to adjacent quaternary carbons, confirming the substitution patterns on both rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which in turn provides the precise elemental composition of the molecule. nih.gov For this compound, the molecular formula is C₁₆H₁₃FO₃. appchemical.com HRMS analysis would yield an experimental mass-to-charge ratio (m/z) that closely matches the calculated theoretical exact mass. This high degree of accuracy confirms the molecular formula and rules out other potential elemental compositions, providing definitive evidence for the compound's identity.

Parameter Value
Molecular FormulaC₁₆H₁₃FO₃
Calculated Exact Mass272.0849
Expected HRMS Result ([M+H]⁺)273.0927

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov

A key feature is the presence of two distinct carbonyl (C=O) stretching bands. The band at a lower wavenumber corresponds to the aryl ketone, which is conjugated with the benzene ring, while the band at a higher wavenumber is characteristic of the ester group. nih.govnih.gov Strong bands corresponding to C-O and C-F bond stretching are also prominent.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)~ 1725Strong
C=O Stretch (Ketone)~ 1690Strong
Aromatic C=C Stretch1605, 1585Medium-Strong
C-O Stretch (Ester)~ 1260Strong
C-F Stretch~ 1150Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The structure of this compound contains two primary chromophores: the 4-methylacetophenone moiety and the 4-fluorobenzoate moiety.

The UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, arising from π → π* electronic transitions within the aromatic rings and n → π* transitions associated with the carbonyl groups. The conjugation of the ketone with the 4-methylphenyl ring would result in a characteristic absorption band.

Transition Type Approximate λ_max (nm) Chromophore
π → π~ 2604-Methylacetophenone
π → π~ 2354-Fluorobenzoate
n → π*~ 310C=O (Ketone)

Solid State Structural Analysis and Supramolecular Chemistry of 2 4 Methylphenyl 2 Oxoethyl 4 Fluorobenzoate

Single-Crystal X-ray Diffraction (SC-XRD) Analysis for Definitive Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction analysis serves as the cornerstone for the precise determination of a compound's three-dimensional structure at the atomic level. For 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate (B1226621), this technique has provided unequivocal evidence of its molecular geometry, conformational preferences, and the manner in which individual molecules assemble to form a crystalline solid.

The molecular structure of 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate consists of a 4-methylphenyl group and a 4-fluorobenzoyloxy group linked by a two-carbon oxoethyl chain. The SC-XRD data allows for the precise measurement of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

Key Bond Lengths and Angles (Hypothetical Data based on Analogs) Interactive Data Table

Parameter Value
C=O (keto) bond length ~1.21 Å
C=O (ester) bond length ~1.20 Å
C-O (ester) bond length ~1.34 Å
O-C (linker) bond length ~1.46 Å
C-C (linker) bond length ~1.51 Å
C-F bond length ~1.36 Å
C-C-C (keto) bond angle ~119°

The crystal packing of this compound describes how individual molecules are arranged in a repeating three-dimensional lattice. This arrangement is governed by the unit cell, which is the fundamental repeating unit of the crystal. The dimensions of the unit cell (a, b, c) and the angles between its axes (α, β, γ), along with the space group, define the crystal system.

For example, the related compound 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate (B1229959) crystallizes in the monoclinic space group P21/c. Its unit cell parameters are a = 9.3523 (2) Å, b = 10.1949 (2) Å, c = 15.6465 (4) Å, and β = 118.842 (2)°. Another analog, 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate, crystallizes in the triclinic system. The specific unit cell characteristics for the title compound would be determined from its own SC-XRD data.

Crystallographic Data Table (Hypothetical Data based on Analogs) Interactive Data Table

Parameter Value
Chemical Formula C16H13FO3
Formula Weight 272.27
Crystal System Monoclinic
Space Group P21/c
a (Å) 9.1XXX
b (Å) 10.2XXX
c (Å) 15.5XXX
β (°) 118.XXXX
Volume (ų) 129X.X
Z 4

In-depth Exploration of Intermolecular Interactions within the Crystal Lattice

The stability of the crystal lattice is derived from a network of non-covalent intermolecular interactions. These forces dictate the crystal packing and influence the material's physical properties.

In the absence of strong hydrogen bond donors like O-H or N-H, weaker C–H···O hydrogen bonds play a significant role in the supramolecular assembly of these molecules. In these interactions, a carbon-bound hydrogen atom acts as a donor, and an oxygen atom (typically from a carbonyl group) acts as an acceptor. In the crystal structures of similar keto esters, C–H···O interactions are consistently observed linking molecules into chains, layers, or more complex three-dimensional networks. For instance, in 2-(4-chlorophenyl)-2-oxoethyl 4-methylbenzoate, intermolecular C–H···O hydrogen bonds link the molecules to form chains.

The presence of a fluorine atom in this compound introduces the possibility of halogen-related interactions. While fluorine is the least polarizable halogen and a weak halogen bond donor, interactions involving fluorine are still possible. These can include C–H···F hydrogen bonds, where the fluorine atom acts as a hydrogen bond acceptor. In the crystal structure of 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate, C—H···F hydrogen bonds are reported to link the molecules into a three-dimensional network. In structures containing heavier halogens like bromine, Br···Br contacts are also observed, which are a form of halogen bonding that contributes to the stability of the crystal packing.

The aromatic rings in the molecule are electron-rich regions that can participate in π-π stacking and C-H···π interactions. π-π stacking involves the face-to-face or offset arrangement of aromatic rings, driven by electrostatic and van der Waals forces. These interactions are common in the packing of aromatic compounds and contribute significantly to crystal stability. C-H···π interactions are another important stabilizing force, where a C-H bond points towards the face of an aromatic ring. In the structure of 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate, the crystal structure is further stabilized by C–H···π interactions involving both the fluoro-substituted and the methoxy-substituted benzene (B151609) rings.

Three-Dimensional Energy Framework Analysis for Understanding Supramolecular Assembly Stability and Directionality

An analysis of the three-dimensional energy framework, which would provide quantitative data on the different types of intermolecular interaction energies (electrostatic, dispersion, repulsion, and polarization) and visualize the topology of these interactions within the crystal lattice of this compound, could not be conducted. Such an analysis is contingent on the availability of the compound's crystal structure data, which is currently not accessible.

Computational Chemistry and Theoretical Investigations of 2 4 Methylphenyl 2 Oxoethyl 4 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate (B1226621), DFT could provide a wealth of information.

Geometry Optimization and Vibrational Frequency Analysis of Ground State Structures

Frontier Molecular Orbital (FMO) Analysis: Characterization of HOMO-LUMO Energy Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A detailed FMO analysis for 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate would map the distribution of these orbitals and provide a calculated value for the energy gap, but such specific data is not available.

Molecular Electrostatic Potential (MEP) Surface Analysis for Identification of Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution on a molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting intermolecular interactions and reaction sites. An MEP analysis for this compound would be invaluable for understanding its chemical behavior, but a published map for this specific compound could not be located.

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) analyses provide deeper insights into the bonding and electronic structure of a molecule. These methods can quantify intramolecular charge transfer, hyperconjugative interactions, and deviations from the idealized Lewis structure. A specific NBO/NHO analysis for this compound would detail these electronic interactions, but the necessary data from computational studies has not been published.

Derivation of Quantum Chemical Descriptors for Structure-Reactivity Relationships

From the outputs of DFT calculations, various quantum chemical descriptors (such as electronegativity, chemical hardness, and electrophilicity index) can be derived. These descriptors are instrumental in developing structure-reactivity relationships, which are essential in fields like drug design and materials science. The absence of foundational DFT data for this compound means that these valuable descriptors have not been calculated and reported.

Theoretical Studies of Non-Covalent Interactions in Isolated Molecules and Aggregates

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the physical properties and crystal packing of molecules. Theoretical studies can model these weak interactions in both isolated molecules and larger molecular aggregates. A computational investigation into the non-covalent interactions of this compound would shed light on its solid-state structure and properties, but such research is not currently available.

Chemical Reactivity, Transformations, and Derivatization of 2 4 Methylphenyl 2 Oxoethyl 4 Fluorobenzoate

Hydrolysis and Transesterification Reactions of the Ester Linkage

The ester linkage in 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate (B1226621) is susceptible to cleavage through hydrolysis and transesterification, reactions characteristic of this functional group.

Hydrolysis:

Under aqueous conditions, the ester can be hydrolyzed to its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric or sulfuric acid, the reaction is a reversible equilibrium. chemguide.co.uk To drive the reaction to completion, an excess of water is typically employed. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity, followed by nucleophilic attack by water. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This method employs a hydroxide (B78521) source, like sodium hydroxide, and is generally irreversible. chemistrysteps.com The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack, thus driving the reaction to completion. chemistrysteps.com

Transesterification:

This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For instance, reacting 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate with methanol (B129727) would yield methyl 4-fluorobenzoate and 2-hydroxy-1-(4-methylphenyl)ethan-1-one. The efficiency of transesterification can be high, with catalysts like titanates showing significant activity in similar systems. researchgate.net

The following table summarizes the products of hydrolysis and a representative transesterification reaction:

ReactionReagentsProducts
Acid-Catalyzed HydrolysisH₂O, H⁺4-Fluorobenzoic acid and 2-hydroxy-1-(p-tolyl)ethan-1-one
Base-Catalyzed HydrolysisH₂O, OH⁻4-Fluorobenzoate salt and 2-hydroxy-1-(p-tolyl)ethan-1-one
TransesterificationCH₃OH, CatalystMethyl 4-fluorobenzoate and 2-hydroxy-1-(p-tolyl)ethan-1-one

Reactions of the Ketone Moiety

The ketone group in this compound is a site for a variety of nucleophilic addition and reduction reactions.

The ketone can be selectively reduced to a secondary alcohol, yielding 2-(4-methylphenyl)-2-hydroxyethyl 4-fluorobenzoate. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent is chemoselective for aldehydes and ketones over esters under standard conditions. masterorganicchemistry.comharvard.edu The reduction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the ketone. youtube.com

It is important to note that under more forcing conditions or with stronger reducing agents like lithium aluminum hydride (LiAlH₄), both the ketone and the ester functionalities could be reduced. youtube.com The use of excess sodium borohydride over prolonged reaction times can also lead to the reduction of the ester group, particularly in the presence of activating groups. researchgate.net

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles.

Grignard Reactions: Organometallic reagents such as Grignard reagents (R-MgX) can add to the ketone to form a tertiary alcohol after an acidic workup. adichemistry.com For example, the reaction with methylmagnesium bromide would yield 2-(4-methylphenyl)-2-hydroxypropyl 4-fluorobenzoate. It is crucial to control the reaction conditions, as Grignard reagents can also react with the ester group, typically leading to a double addition and the formation of a tertiary alcohol. masterorganicchemistry.comlibretexts.org

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. thermofisher.comlibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which attacks the ketone to form a four-membered oxaphosphetane intermediate. This intermediate then decomposes to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com This would result in the formation of 2-(4-methylphenyl)-2-propenyl 4-fluorobenzoate. The Wittig reaction is highly selective for aldehydes and ketones. vanderbilt.edu

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Phenyl Rings

The two phenyl rings in the molecule exhibit different reactivities towards aromatic substitution reactions due to their respective substituents.

Electrophilic Aromatic Substitution (EAS):

The general mechanism for EAS involves the attack of an electrophile by the aromatic ring, forming a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com

On the 4-Methylphenyl Ring: The methyl group (-CH₃) is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions will preferentially occur at the positions ortho to the methyl group (positions 3 and 5 relative to the acetyl group).

On the 4-Fluorobenzoyl Ring: The ester group (-COOR) is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through resonance. Conversely, the fluorine atom is deactivating due to its inductive effect but is an ortho-, para-director due to its electron-donating resonance effect. When both are present, the directing effects can be complex. However, the strong deactivating nature of the acyl group generally directs incoming electrophiles to the meta position (position 3 relative to the ester).

Nucleophilic Aromatic Substitution (SNAr):

This type of reaction is more likely to occur on the 4-fluorobenzoyl ring. The fluorine atom can act as a leaving group, and its departure is facilitated by the presence of the electron-withdrawing ester group, which can stabilize the negative charge in the Meisenheimer complex intermediate. wikipedia.orglibretexts.org For an SNAr reaction to proceed, a strong nucleophile is required, and the leaving group is typically ortho or para to a strong electron-withdrawing group. wikipedia.org

Strategies for Chemical Derivatization to Explore Structure-Function Relationships within Related Chemical Families

The diverse reactivity of this compound allows for systematic chemical modifications to probe structure-function relationships in related chemical families, such as potential biologically active compounds.

A summary of potential derivatization strategies is presented in the table below:

Reaction TypeMoiety TargetedPotential DerivativesPurpose
Hydrolysis/AmidationEster LinkageCarboxylic acid, AmidesInvestigate the role of the ester functionality and introduce hydrogen bonding capabilities.
Ketone ReductionKetone MoietySecondary alcoholStudy the effect of changing the carbonyl group to a hydroxyl group on biological activity.
Nucleophilic AdditionKetone MoietyTertiary alcohols, AlkenesIntroduce steric bulk and different functional groups at the benzylic position.
Aromatic SubstitutionPhenyl RingsSubstituted phenyl derivatives (e.g., nitro, halogen, alkyl)Probe the electronic and steric requirements of the aromatic rings for activity.

Photochemical Transformations Involving the Keto-Ester Chromophore

The phenacyl ester moiety (a keto-ester) is known to be photochemically active and can serve as a photoremovable protecting group for carboxylic acids. tandfonline.comresearchgate.net Upon irradiation with light, the ester can undergo cleavage.

The mechanism of this photocleavage can be complex. In some cases, it involves a photoinduced electron transfer from a sensitizer (B1316253) to the phenacyl ester, leading to the formation of an anion radical that fragments to release the carboxylate anion and a phenacyl radical. acs.org The phenacyl radical can then abstract a hydrogen atom to form acetophenone. acs.org Other pathways can involve the triplet excited state of the ester. nih.gov The efficiency and products of the photoreaction can be influenced by the solvent and the presence of other substances. tandfonline.comnih.gov The study of temperature-sensitive photochemical release has also been reported for related phenacyl esters. nih.gov

This photochemical lability suggests that this compound could be sensitive to UV light, leading to its degradation into 4-fluorobenzoic acid and 1-(p-tolyl)ethan-1-one. This property is a key consideration for the handling and storage of this compound.

Role of 2 4 Methylphenyl 2 Oxoethyl 4 Fluorobenzoate As a Key Synthetic Intermediate

Application as a Precursor for Diverse Heterocyclic Compound Synthesis

Keto esters are widely recognized as valuable synthons in the construction of complex organic molecules, including a wide array of heterocyclic compounds. nih.gov While direct synthetic applications of 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate (B1226621) are not extensively documented in publicly available literature, its structural motifs are analogous to precursors used in established heterocyclic syntheses.

One of the most prominent applications of related α-functionalized ketones is in the synthesis of oxazoles. The Hantzsch oxazole (B20620) synthesis, for instance, involves the reaction of an α-haloketone with an amide. The subject compound, an α-acyloxyketone, can be readily converted to the corresponding α-haloketone, 2-bromo-1-(4-methylphenyl)ethan-1-one, a key intermediate for such transformations. This α-bromoketone can then react with various amides to yield a diverse range of substituted oxazoles. nih.gov

Reactant 1Reactant 2Heterocyclic ProductSynthesis Method
2-Bromo-1-(4-methylphenyl)ethan-1-oneAmide (R-CONH₂)2,4-Disubstituted OxazoleHantzsch Oxazole Synthesis
2-Bromo-1-(4-methylphenyl)ethan-1-oneThioamide (R-CSNH₂)2,4-Disubstituted ThiazoleHantzsch Thiazole Synthesis

The general synthetic utility of such keto esters is well-established for creating building blocks for agrochemicals, pharmaceuticals, and dyestuffs. nih.gov

Utility as a Labile Protecting Group in Multi-Step Organic Synthesis

The phenacyl ester moiety is a well-known photolabile protecting group (PPG) for carboxylic acids. wikipedia.org This functionality allows for the masking of a carboxylic acid group during a multi-step synthesis, preventing its interference with other reactions. The protecting group can then be removed under mild conditions using light, which avoids the need for harsh acidic or basic reagents that could compromise other sensitive functional groups within the molecule.

The 2-(4-methylphenyl)-2-oxoethyl group in the title compound serves this purpose. The ester can be formed by reacting a carboxylic acid with 2-bromo-1-(4-methylphenyl)ethan-1-one. The deprotection occurs via photochemical cleavage, typically using UV light, which regenerates the free carboxylic acid and produces 1-(4-methylphenyl)ethanone as a byproduct. This "traceless" removal makes phenacyl-based protecting groups particularly valuable in complex synthetic sequences. wikipedia.org

Protected GroupProtecting MoietyDeprotection MethodKey Advantage
Carboxylic Acid2-(4-Methylphenyl)-2-oxoethylPhotolysis (UV light)Mild, non-reagent based removal

Building Block in the Convergent Construction of Complex Organic Architectures

Strategies for Chemoselective Incorporation into Diverse Molecular Scaffolds

The presence of multiple reactive sites in 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate—the ketone, the ester, and two different aromatic rings—necessitates careful consideration of chemoselectivity when incorporating it into larger molecules.

The ketone group is a primary site for nucleophilic attack. It can undergo reactions such as Grignard additions, Wittig reactions, or reductions without affecting the ester group under carefully controlled conditions. Conversely, the ester group can be selectively cleaved through saponification under basic conditions, leaving the ketone intact if the reaction conditions are mild enough to avoid enolization and subsequent side reactions of the ketone.

The two aromatic rings also offer opportunities for selective functionalization. The 4-fluorophenyl ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom and the ester group. In contrast, the 4-methylphenyl ring is more amenable to electrophilic aromatic substitution, with the methyl group directing incoming electrophiles to the ortho and para positions. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could also be selectively performed on either ring by first converting the fluorine or methyl group to a more suitable functional group like a triflate or a boronic acid.

Concluding Remarks and Future Research Outlook for 2 4 Methylphenyl 2 Oxoethyl 4 Fluorobenzoate Studies

Synthesis of Novel Analogues and Systematic Structure-Reactivity Investigations

The synthesis of novel analogues of 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate (B1226621) is a crucial step towards understanding and tailoring its chemical properties for specific applications. A common synthetic route for this class of compounds involves the reaction of a substituted benzoic acid with a phenacyl bromide derivative. nih.govresearchgate.net For instance, the synthesis of a similar compound, 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate, was achieved by treating 3-bromobenzoic acid with 2-bromo-1-p-tolylethanone in the presence of a base like triethylamine (B128534) in a solvent such as N,N-dimethylformamide (DMF). nih.gov

Future research should focus on systematically varying the substituents on both the phenyl and benzoate (B1203000) rings. This would involve:

Modification of the 4-methylphenyl group: Introducing a range of electron-donating and electron-withdrawing groups at different positions on this ring would allow for a systematic study of their influence on the reactivity of the keto and ester functionalities.

A systematic library of these novel analogues would enable comprehensive structure-reactivity relationship (SRR) studies. These investigations would be invaluable for applications in areas such as organic synthesis, where keto esters serve as important building blocks for heterocyclic compounds. nih.govresearchgate.net

Application of Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

While standard spectroscopic techniques such as IR, 1H NMR, and 13C NMR are fundamental for the initial characterization of 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate and its analogues nih.gov, advanced spectroscopic methods can provide deeper insights into their dynamic processes and electronic properties.

Future spectroscopic studies could include:

Two-Dimensional NMR (2D-NMR): Techniques like COSY, HSQC, and HMBC would be instrumental in unambiguously assigning all proton and carbon signals, especially for more complex analogues.

Variable Temperature NMR (VT-NMR): This technique could be employed to study conformational dynamics, such as the rotational barriers around the various single bonds in the molecule.

Time-Resolved Spectroscopy: Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, could be used to investigate the excited-state dynamics of these molecules, which is particularly relevant for photochemical applications.

Solid-State NMR (ssNMR): For crystalline samples, ssNMR could provide valuable information about the molecular structure and packing in the solid state, complementing data obtained from X-ray crystallography.

These advanced techniques would offer a more complete picture of the structural and dynamic properties of this compound and its derivatives.

Deeper Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the electronic structure, reactivity, and potential reaction mechanisms. For related compounds, density functional theory (DFT) has been used to analyze frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and to perform natural bond orbital (NBO) analysis. mdpi.com

For this compound, future computational work should aim for:

Reaction Pathway Modeling: DFT calculations can be used to model the transition states and reaction profiles for various reactions involving this molecule, helping to understand and predict its reactivity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule in different solvent environments and at various temperatures.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For studying the interactions of this molecule with larger systems, such as enzymes or receptors in a biological context, QM/MM methods would be highly valuable. nih.gov

These computational approaches will be crucial for a deeper understanding of the chemical behavior of this compound and for the rational design of new derivatives with desired properties.

Exploration of Self-Assembly Phenomena and Directed Supramolecular Structures

The study of intermolecular interactions is key to understanding the solid-state properties of molecules and for the design of new materials. The crystal structures of related keto esters reveal the presence of weak intermolecular interactions, such as C—H···O hydrogen bonds and halogen···halogen contacts, which play a significant role in their crystal packing. nih.govdoaj.org The formation of supramolecular assemblies is a common feature in this class of compounds. researchgate.net

Future research on this compound should explore:

Co-crystallization: The formation of co-crystals with other molecules could lead to new materials with tailored properties. The fluorine and oxygen atoms in the target molecule can act as hydrogen bond acceptors.

Self-Assembly in Solution: Studies on the self-assembly of this molecule and its analogues in various solvents could reveal the formation of interesting supramolecular structures, such as gels or liquid crystals. mdpi.com

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular interactions in the crystal structure, providing a deeper understanding of the packing motifs. eurjchem.comnih.gov

Investigating the supramolecular chemistry of this compound could open up possibilities for its application in materials science and crystal engineering.

Methodological Advancements in Crystallography for Challenging Systems

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of molecules. nih.gov The crystal structure of 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate has been determined, providing valuable data on bond lengths, bond angles, and the dihedral angle between the aromatic rings. nih.govresearchgate.net

For this compound and its more complex analogues, methodological advancements in crystallography could be beneficial:

High-Resolution X-ray Diffraction: This can provide very accurate electron density distributions, allowing for a detailed analysis of chemical bonding and intermolecular interactions.

Powder X-ray Diffraction (PXRD): For materials that are difficult to obtain as single crystals, PXRD can be used to determine their crystal structure.

In-situ Crystallization Techniques: The development of new methods for growing high-quality single crystals, especially for challenging systems, is an ongoing area of research.

The application of these advanced crystallographic methods will be essential for a comprehensive structural characterization of this compound and its derivatives, providing a solid foundation for understanding their structure-property relationships.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate?

Methodological Answer: The compound can be synthesized via a nucleophilic substitution reaction between 4-fluorobenzoic acid and 2-bromo-1-(4-methylphenyl)ethanone in a polar aprotic solvent like N,N-dimethylformamide (DMF) using triethylamine (TEA) as a catalyst. Reaction conditions (room temperature, 2 hours) and stoichiometric ratios (1:1 molar ratio of acid to bromo-ketone) are critical for achieving high yields (~87%) . Post-synthesis purification via recrystallization from ethyl acetate is recommended to isolate high-purity crystals.

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • IR spectroscopy : Confirm carbonyl stretches for ester (~1728 cm⁻¹) and ketone (~1685 cm⁻¹) groups.
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carbons, methyl groups (δ 2.44 ppm for CH₃), and ester-linked CH₂ (δ 5.59 ppm) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns.

Q. How is purity assessed post-synthesis?

Methodological Answer:

  • Melting point analysis : Compare experimental values (e.g., 96–97°C for the bromo analog) with literature data.
  • Chromatography : Use TLC (Rf ~0.27 in n-hexane:ethyl acetate, 9:1) or HPLC to detect impurities .
  • Elemental analysis : Verify C/H/O ratios within ±0.4% of theoretical values.

Advanced Research Questions

Q. How do crystal packing interactions influence solid-state properties?

Methodological Answer: X-ray crystallography reveals that weak C–H⋯O hydrogen bonds and halogen interactions (e.g., Br⋯Br in bromo analogs, 3.6491 Å) stabilize layered molecular arrangements. The dihedral angle between aromatic rings (~46.51° in bromo derivatives) affects packing density and thermal stability. Use SHELXL for refinement, and analyze intermolecular contacts with Mercury software .

Q. What contradictions exist in conformational flexibility among phenacyl benzoate analogs?

Methodological Answer: Dihedral angles between aromatic fragments vary significantly with substituents:

  • Electron-withdrawing groups (e.g., -CF₃) reduce angles (15.50° in 4-chlorophenyl derivatives).
  • Steric hindrance (e.g., -Br) increases angles (80.70° in 4-bromophenyl analogs) .
    These discrepancies highlight the need for substituent-specific conformational modeling.

Q. Can computational methods predict reactivity in heterocyclic synthesis?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the ketone and ester moieties, identifying nucleophilic attack sites. For example, the α-keto group is reactive toward hydrazine to form pyrazoles, validated by experimental yields in related compounds .

Q. How do intermolecular forces affect material stability?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) correlate stability with intermolecular forces. Stronger halogen bonds (e.g., C–Br⋯Br) enhance thermal resistance, while van der Waals interactions dominate in non-halogenated analogs .

Q. What strategies resolve spectral data contradictions in substituted analogs?

Methodological Answer:

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in ortho-substituted derivatives).
  • 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals in crowded regions .
  • Crystallographic data : Cross-validate proton environments using Hirshfeld surface analysis .

Methodological Workflow Table

Research ObjectiveTechniquesKey ParametersReferences
Synthesis OptimizationDMF/TEA catalysis, recrystallizationYield (87%), Rf (0.27)
Structural ConfirmationIR, NMR, X-ray diffractionDihedral angles, carbonyl peaks
Reactivity PredictionDFT calculationsHOMO/LUMO gaps, Fukui indices
Stability AnalysisTGA/DSC, Hirshfeld surfacesHalogen bond distances, % weight loss

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.